1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, also known as benzyl 3-piperidinecarboxylate, is a chemical compound with the molecular formula and a molecular weight of 263.29 g/mol. This compound is characterized by its benzyloxycarbonyl group, which serves as a protecting group in various synthetic applications. It has garnered attention for its potential in medicinal chemistry and organic synthesis.
The compound is synthesized primarily from piperidine derivatives and benzyl chloroformate through various chemical reactions. Its CAS number is 78190-11-1, and it is cataloged in databases such as PubChem (CID 234339) and Sigma-Aldrich.
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid falls under the category of carboxylic acids and amides, specifically being a derivative of piperidine. It is also classified as an organic compound used in pharmaceutical and chemical research.
The synthesis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid typically involves the reaction of piperidine-3-carboxylic acid with benzyl chloroformate in the presence of a base, such as sodium hydroxide.
The yield of this synthesis can reach up to 82% under optimized conditions .
The molecular structure of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid features a piperidine ring substituted with a benzyloxycarbonyl group at the nitrogen position and a carboxylic acid at the third carbon atom.
The compound has been characterized using various spectroscopic techniques, confirming its structure and purity.
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid can undergo several chemical transformations:
These reactions are significant for modifying the compound's properties for various applications.
The mechanism of action for 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid involves its role as a prodrug. Upon enzymatic cleavage of the benzyloxy group, it releases an active piperidine derivative that can interact with biological targets, modulating their activity . This property makes it useful in drug development where controlled release is beneficial.
Relevant data on its physical properties can be found in safety data sheets (SDS) provided by suppliers .
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid has several applications across different fields:
This compound's versatility makes it valuable in both academic research and industrial applications.
The carbobenzyloxy (Cbz) group serves as a cornerstone N-protection strategy for piperidine derivatives, particularly due to its orthogonal deprotection compatibility and steric tunability. Installation typically employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, where the piperidine nitrogen undergoes carbamoylation in biphasic solvent systems (e.g., water/dichloromethane) with aqueous sodium hydroxide as a base [6]. For acid-sensitive substrates, in situ generation of Cbz derivatives via Pd-catalyzed carbonylative coupling offers an alternative, utilizing benzyl halides and carbon monoxide under mild pressures [6]. The Cbz group’s stability spans pH 1–9 at room temperature but degrades under strong alkaline conditions (pH >12) or via hydrogenolysis, making it ideal for multi-step synthetic sequences involving acid- or base-mediated transformations [6].
Table 1: Cbz Protection Reagents and Conditions
Reagent | Solvent System | Temperature | Yield Range |
---|---|---|---|
Benzyl chloroformate | H₂O/DCM, NaOH(aq) | 0–25°C | 85–95% |
(Benzyloxy)carbonyl imidazole | DMF, NEt₃ | 25°C | 75–88% |
Pd(II)/CO system | Toluene, K₂CO₃ | 80°C | 70–82% |
Stereocontrol at C3 of piperidine hinges on chiral auxiliaries, asymmetric catalysis, or enzymatic resolution. A biocatalytic cascade reported by Flitsch et al. leverages engineered galactose oxidase (GOase M3–5 variant) and imine reductases (IREDs) to convert N-Cbz-L-lysinol into (R)-1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid with 97% ee [5]. The GOase oxidizes the amino alcohol to an aldehyde, which cyclizes spontaneously to an imine; IRED-49 then effects enantioselective reduction (54% isolated yield). Chemical approaches include diastereoselective hydrogenation of enolates using Evans oxazolidinones, though enzymatic routes dominate due to superior enantiopurity and avoidance of racemization-prone intermediates [5].
Solution-phase synthesis remains prevalent for small-scale preparations of N-Cbz-3-piperidinecarboxylic acid, affording flexibility in purification (e.g., crystallization from ethyl acetate/hexanes). Solid-phase approaches, while advantageous for peptide coupling (e.g., Merrifield resin), face challenges in swelling kinetics when using Cbz-protected heterocycles due to steric constraints . Comparative studies show solution-phase routes achieve higher yields (>90%) for gram-scale syntheses, whereas solid-phase methods cap at ∼75% but enable automated elongation for piperidine-containing peptidomimetics .
Introduction: Pd-catalyzed N-arylation of Cbz-piperidines employs Ni(II)/photoredox dual catalysis, facilitating cross-couplings with aryl halides under visible light—a milder alternative to Buchwald-Hartwig amination [6]. Iron sulfate heptahydrate (5 mol%) catalyzes four-component reactions for homoallylic Cbz-amines, though applicability to piperidine carboxylates remains limited [6].
Removal: Hydrogenolysis over Pd/C (1–10 bar H₂) quantitatively cleaves the Cbz group, but competing side reactions (e.g., piperidine ring reduction) necessitate inhibitors like ammonium acetate to enhance chemoselectivity [6]. Non-hydrogenolytic methods include 2-mercaptoethanol/K₃PO₄ in DMA (75°C), achieving >95% deprotection without racemization—critical for chiral 3-carboxylate preservation [6].
Table 2: Catalytic Cbz Deprotection Methods
Method | Conditions | Time | Efficiency | Byproducts |
---|---|---|---|---|
Pd/C + H₂ (1 atm) | MeOH, 25°C, NH₄OAc | 2 h | 98% | Toluene, CO₂ |
Pd/C in situ generated | Pd(OAc)₂/charcoal, H₂ (balloon) | 1 h | 95% | <1% over-reduction |
2-Mercaptoethanol/K₃PO₄ | DMA, 75°C | 4 h | 95% | Benzyl thioether |
Key byproducts during Cbz-piperidine functionalization stem from:
Table 3: Byproducts in Functionalization Reactions
Reaction Step | Major Byproduct | Formation Cause | Prevention Strategy |
---|---|---|---|
N-Deprotection | N-Benzylpiperidine | Over-hydrogenation | Add NH₄OAc inhibitor |
Ester hydrolysis | 3-Hydroxypiperidine | Decarboxylation | Avoid >60°C |
Amide coupling | Quinazoline derivatives (TP267) | Intramolecular cyclization | Use DCC at 0°C |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1